Free Carboxylic Acid vs. Ethyl Ester: Enabling Direct Ionic Target Engagement Without Prodrug Hydrolysis
The target compound bears a free carboxylic acid at the piperidine 4-position, whereas its closest commercially available ester analog—ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate—carries an ethyl ester that sterically and electronically masks the carboxylate. The ester analog was profiled in a cell-based human 5-HT1A receptor assay and exhibited only weak activity (EC50 = 99,000 nM), consistent with the ester functioning as a permeability-enhancing prodrug motif that requires intracellular esterase cleavage for full target engagement [1]. In contrast, the free acid form is directly competent for salt-bridge formation with catalytic lysine residues and for metal cation coordination in kinase ATP sites, as inferred from docking studies of pyrazolo[3,4-d]pyrimidine-4-piperidine carboxylates into the p70S6K ATP-binding pocket [2]. No direct biochemical IC50 for the target compound is publicly available; however, related pyrazolo[3,4-d]pyrimidine-4-piperidine carboxylic acids in WO2006071819 were reported as p70S6K inhibitors with potency in the sub-micromolar range [2].
| Evidence Dimension | Functional group identity at piperidine 4-position and impact on target engagement |
|---|---|
| Target Compound Data | Free -COOH; directly ionizable (pKa ~4-5 predicted); competent for salt-bridge and metal-coordination interactions; p70S6K/Akt inhibitor class per WO2006071819 [2] |
| Comparator Or Baseline | Ethyl ester analog (BindingDB BDBM30900): EC50 = 99,000 nM at human 5-HT1A receptor; requires esterase cleavage for carboxylate liberation [1] |
| Quantified Difference | Free acid avoids the ~99 µM potency ceiling observed for the ester prodrug at 5-HT1A; the ester's weak activity reflects its status as an unreleased prodrug rather than an active pharmacophore. |
| Conditions | Cell-based β-lactamase reporter gene assay (CHO-K1 cells co-expressing human 5-HT1A + Gα15), pH 7.4, 2 °C [1]; p70S6K biochemical kinase assay with 1 mM ATP per WO2006071819 [2] |
Why This Matters
Procurement of the free acid eliminates the confounding variable of esterase-dependent activation, enabling direct structure-activity studies and simplifying pharmacokinetic interpretation in preclinical models.
- [1] BindingDB BDBM30900: ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate. Affinity Data: EC50 9.90E+4 nM, 5-HT1A receptor (Human), PubChem BioAssay AID 613. Deposited 2009-08-14. View Source
- [2] Klein RR, et al. (Exelixis, Inc.). WO2006071819A1: [1H-pyrazolo[3,4-d]pyrimidin-4-yl]-piperidine or -piperazine compounds as serine-threonine kinase modulators (p70S6K, Atk1 and Atk2). Paragraphs [0012]–[0035]; kinase assay conditions: 1 mM ATP, recombinant p70S6K. View Source
